molecular formula C18H17N3O2S B2823787 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795362-13-8

1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2823787
CAS No.: 1795362-13-8
M. Wt: 339.41
InChI Key: QKCQLSPHOSSFAZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. While direct biological data for this specific molecule is limited, its structure, incorporating a urea bridge linking methoxyphenyl and pyridinyl-thiophene subunits, is closely related to several pharmacologically active classes of compounds. Researchers investigating novel antimycobacterial agents may find this compound particularly relevant. Structurally similar nitroheterocyclic compounds, such as those featuring nitrothiophene cores, have demonstrated promising activity against Mycobacterium tuberculosis by acting as prodrugs activated by bacterial nitroreductase enzymes . The mechanism is thought to involve the reductive activation of the prodrug within the bacterium, leading to the generation of cytotoxic metabolites that disrupt mycobacterial metabolism . Furthermore, the pyridine-urea moiety is a recognized pharmacophore in oncology research. Urea-based derivatives built around a pyridine core have shown potent in vitro anticancer activity, inducing apoptosis in cancer cell lines through the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins like Bax and p53, alongside the downregulation of the anti-apoptotic protein Bcl-2, culminating in caspase-3 and caspase-9 activation and cell cycle disruption . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic avenues in infectious disease and oncology, providing a core structure for structure-activity relationship (SAR) studies and the development of novel inhibitors.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-16(17)21-18(22)20-10-13-8-15(11-19-9-13)14-6-7-24-12-14/h2-9,11-12H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQLSPHOSSFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both methoxyphenyl and thiophenyl-pyridinyl groups suggests unique interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 378.45 g/mol. The structure includes a methoxy group, a thiophene ring, and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N4O2SC_{20}H_{18}N_{4}O_{2}S
Molecular Weight378.45 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes within biological systems. This interaction may modulate various signaling pathways, potentially leading to therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activity. For instance, research has shown that certain heterocyclic compounds can inhibit viral replication and exhibit cytotoxic effects against various viruses, including HIV and HCV. While specific data on the compound is limited, its structural analogs have demonstrated significant antiviral properties, suggesting potential efficacy in this area.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Compounds containing thiophene and pyridine rings have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved for this particular urea derivative.

Case Studies and Research Findings

  • Antiviral Activity : A study found that related urea derivatives had an EC50 value of 3.98 μM against HIV-1, indicating potent antiviral activity with a high therapeutic index (CC50/EC50 > 105) . This suggests that this compound may similarly exhibit antiviral effects.
  • Cytotoxicity : In vitro studies on structurally similar compounds revealed varying degrees of cytotoxicity against cancer cell lines. For example, compounds with similar moieties showed IC50 values ranging from 0.26 μM to 32.2 μM against HCV NS5B polymerase . This indicates that the compound may possess comparable cytotoxic properties.

Comparison with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct differences in biological activity:

Compound NameEC50/IC50 ValuesNotable Activities
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)ureaNot availableGeneral biological activity
1-(2-Methoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)ureaIC50 = 31.9 μMAntiviral against HCV
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ureaEC50 = 58.7 μg/mLAntiviral against TMV

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and implied biological relevance.

Substituent Variations on the Aromatic Rings

  • Target Compound :

    • Phenyl Group : 2-Methoxy substitution (ortho position).
    • Pyridine-Thiophene Hybrid : 5-(Thiophen-3-yl)pyridin-3-ylmethyl group.
    • Unique Feature : Thiophene’s sulfur atom may enhance lipophilicity and π-π stacking.
  • Compound 7n ():

    • Phenyl Group : 4-Chloro-3-(trifluoromethyl) substitution (para-chloro, meta-CF₃).
    • Pyridine Group : 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl thio group.
    • Key Difference : The trifluoromethyl group increases lipophilicity and metabolic stability compared to methoxy. The pyridine’s thioether linkage (vs. thiophene) alters electronic properties .
  • Compound 5g (): Phenyl Group: 4-Methoxyphenyl (para-methoxy). Pyridine Group: 4-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl. Key Difference: Para-methoxy substitution may reduce steric hindrance compared to ortho-methoxy. The trimethoxyphenoxy group adds bulk and polarity .
  • Compound from :

    • Example: 1-(3-Chlor-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea.
    • Substituents : Meta-chloro, meta-methoxy on one phenyl; hydroxymethyl on the other.
    • Key Difference : Hydroxymethyl introduces hydrogen-bonding capacity, contrasting with the target’s methoxy group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP Key Substituents
Target Compound ~383.4 ~3.2 2-Methoxyphenyl, thiophene-pyridine
Compound 7n () ~471.9 ~4.1 CF₃, chloro, dimethylpyridine-thio
Compound 5g () ~465.5 ~3.8 4-Methoxyphenyl, trimethoxyphenoxy
Compound ~336.8 ~2.9 3-Cl-5-MeO-phenyl, hydroxymethyl
  • logP Trends : Electron-withdrawing groups (e.g., CF₃, Cl) increase logP, while polar groups (e.g., hydroxymethyl) reduce it. The target compound’s logP (~3.2) balances moderate lipophilicity for membrane permeability.
  • Solubility : The ortho-methoxy group may reduce crystallinity compared to para-substituted analogs, enhancing solubility .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance intermediate stability .
  • Catalysts : Triethylamine or DBU improves urea bond formation efficiency .
  • Purification : Sequential column chromatography (silica gel) and recrystallization (ethanol/water) achieve >95% purity .
  • Monitoring : TLC (ethyl acetate/hexane, 1:1) and 1^1H NMR track reaction progress .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxyphenyl at δ 3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 382.12) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks in the urea moiety .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize target-agnostic assays:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, VEGFR2) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations in analogs?

Methodological Answer: Design analogs and correlate substituent effects:

  • Thiophene Modifications : Replace thiophen-3-yl with furan-2-yl to assess π-π stacking vs. hydrogen bonding .
  • Methoxy Position : Compare 2-methoxy vs. 3-methoxy phenyl groups on target binding (e.g., docking scores in AutoDock Vina) .
  • Urea Linker : Substitute with thiourea or amide to probe hydrogen-bond acceptor strength .
  • Data Analysis : Use multivariate regression (e.g., PLS) to model IC50_{50} against electronic (Hammett σ) and steric (Taft Es_s) parameters .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer: Employ orthogonal validation:

  • False Positives : Confirm kinase inhibition via SPR (surface plasmon resonance) for direct binding kinetics .
  • Cell-Based vs. Cell-Free : Reconcile discrepancies (e.g., cytotoxicity without enzyme inhibition) using siRNA knockdown of suspected off-targets .
  • Batch Variability : Standardize compound purity (>98% by HPLC) and DMSO stock concentration .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer: Leverage molecular modeling:

  • Molecular Docking : Use Glide (Schrödinger) with crystal structures of kinases (PDB: 1M17) to prioritize binding poses .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess urea linker flexibility and water-mediated hydrogen bonds .
  • Pharmacophore Mapping : Align with known urea-based inhibitors (e.g., sorafenib) to identify critical pharmacophores .

Q. How to evaluate compound stability under physiological conditions?

Methodological Answer: Conduct accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC (C18 column, 254 nm) .
  • Thermal Stability : Heat at 40–60°C for 48h; quantify decomposition products (e.g., methoxyphenyl hydrolysis) by LC-MS .
  • Light Sensitivity : Expose to UV (365 nm) and assess photodegradation pathways .

Methodological Challenges and Solutions

Q. Which analytical techniques best characterize polymorphic forms of the compound?

Methodological Answer: Combine XRD, DSC, and Raman spectroscopy:

  • XRD : Differentiate Form I (monoclinic) vs. Form II (orthorhombic) .
  • DSC : Detect melting point variations (±5°C) between polymorphs .
  • Raman : Identify vibrational shifts in urea C=O stretches (1680–1700 cm1^{-1}) .

Q. How to identify and quantify degradation products during long-term storage?

Methodological Answer: Use LC-MS/MS with targeted MRM (multiple reaction monitoring):

  • Degradants : Hydrolyzed urea (m/z 200.08) and oxidized thiophene (m/z 116.02) .
  • Quantification : Calibrate against synthetic standards; limit detection to 0.1% w/w .

Q. What strategies validate synergistic effects in combination therapies?

Methodological Answer: Apply Chou-Talalay median-effect analysis:

  • Combination Index (CI) : Calculate CI <1 for synergy (e.g., with paclitaxel in NSCLC) .
  • Mechanistic Studies : Transcriptomics (RNA-seq) to identify upregulated apoptosis pathways (e.g., caspase-3 activation) .

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